What is 4'-Bromoacetophenone?
4'-Bromoacetophenone is an organic product found in Baccharis with the available data.
Possess the ability to resist positive phototaxis in Chlamydomonas cells. An essential source of organic chemical synthesis.
Chemistry of the 4'-Bromoacetophenone
4'-Bromoacetophenone consists of pale yellow to white crystal. It is soluble in alcohol and ether, glacial acetic acid benzene carbon disulphide, petroleum ether and insoluble within the water. It is easy to dissolve in water as vapour.
The uses of 4'-Bromoacetophenone
4'-Bromoacetophenone is an essential organic synthesis intermediate widely used in synthetic medicines, dyes, pesticides, scents and flavours such as perfumes, intermediates of Liquid Crystals, etc.
4-Bromoacetophenone is a potent inhibitor of negative phototaxis Chlamydomonas cells.
4'-Bromoacetophenone
CAS No.: 99-90-1
Cat. No.: VC21138224
Molecular Formula: C8H7BrO
Molecular Weight: 199.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | What is 4'-Bromoacetophenone?4'-Bromoacetophenone is an organic product found in Baccharis with the available data. Possess the ability to resist positive phototaxis in Chlamydomonas cells. An essential source of organic chemical synthesis. Chemistry of the 4'-Bromoacetophenone4'-Bromoacetophenone consists of pale yellow to white crystal. It is soluble in alcohol and ether, glacial acetic acid benzene carbon disulphide, petroleum ether and insoluble within the water. It is easy to dissolve in water as vapour. The uses of 4'-Bromoacetophenone4'-Bromoacetophenone is an essential organic synthesis intermediate widely used in synthetic medicines, dyes, pesticides, scents and flavours such as perfumes, intermediates of Liquid Crystals, etc. 4-Bromoacetophenone is a potent inhibitor of negative phototaxis Chlamydomonas cells. |
|---|---|
| CAS No. | 99-90-1 |
| Molecular Formula | C8H7BrO |
| Molecular Weight | 199.04 g/mol |
| IUPAC Name | 1-(4-bromophenyl)ethanone |
| Standard InChI | InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 |
| Standard InChI Key | WYECURVXVYPVAT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)Br |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)Br |
| Boiling Point | 257.0 °C |
| Melting Point | 50.5 °C |
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